Kinase Selectivity Profiling: Quantified Discrimination Between VEGFR2, EGFR, and Non-Target Kinases
Vandetanib exhibits a graded kinase inhibition profile with a 12.5-fold selectivity window between its primary target VEGFR2 (IC50 = 40 nM) and EGFR (IC50 = 500 nM), while demonstrating negligible activity against a broad panel of off-target kinases . Specifically, vandetanib shows IC50 values of 1.1–3.6 μM against PDGFRβ, Flt1, Tie-2, and FGFR1, and IC50 > 10 μM against MEK, CDK2, c-Kit, erbB2, FAK, PDK1, Akt, and IGF-1R . This selectivity profile differs quantitatively from cabozantinib, which potently inhibits c-Met (IC50 = 1.3 nM) and VEGFR2 (IC50 = 0.035 nM) [1]. In functional cellular assays, vandetanib inhibits VEGF-, EGF-, and bFGF-stimulated HUVEC proliferation with IC50 values of 60 nM, 170 nM, and 800 nM, respectively, confirming differential potency across growth factor pathways .
| Evidence Dimension | Kinase inhibition potency (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | VEGFR2 IC50 = 40 nM; VEGFR3 IC50 = 110 nM; EGFR IC50 = 500 nM; RET IC50 ~100 nM; VEGFR2/EGFR selectivity ratio = 12.5 |
| Comparator Or Baseline | Cabozantinib: c-Met IC50 = 1.3 nM, VEGFR2 IC50 = 0.035 nM (ratio ~37); Lenvatinib: VEGFR2 IC50 = 4.0 nM, FGFR1 IC50 = 46 nM |
| Quantified Difference | Vandetanib shows 12.5-fold VEGFR2/EGFR selectivity; cabozantinib shows ~37-fold VEGFR2/c-Met potency ratio; lenvatinib shows ~11.5-fold VEGFR2/FGFR1 selectivity |
| Conditions | Cell-free kinase inhibition assays; recombinant kinase domains |
Why This Matters
The distinct kinase selectivity profile determines which experimental models and disease contexts are appropriate for vandetanib use versus alternative multi-kinase inhibitors, directly impacting the validity of research findings.
- [1] Yakes FM, Chen J, Tan J, et al. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Mol Cancer Ther. 2011;10(12):2298-2308. View Source
